3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one
CAS No.: 52090-81-0
Cat. No.: VC15961810
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52090-81-0 |
|---|---|
| Molecular Formula | C6H4BrN3O |
| Molecular Weight | 214.02 g/mol |
| IUPAC Name | 3-bromo-2,4-dihydropyrazolo[4,3-b]pyridin-5-one |
| Standard InChI | InChI=1S/C6H4BrN3O/c7-6-5-3(9-10-6)1-2-4(11)8-5/h1-2H,(H,8,11)(H,9,10) |
| Standard InChI Key | SERIRBFJLYIYCS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NC2=C(NN=C21)Br |
Introduction
Structural and Molecular Characteristics
Core Framework and Nomenclature
3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one belongs to the pyrazolopyridine family, characterized by a fused bicyclic system containing a pyrazole ring (positions 1–3) and a pyridinone ring (positions 4–6). The bromine substituent at position 3 and the ketone group at position 5 define its electronic configuration and reactivity profile. IUPAC nomenclature follows the fusion pattern where the pyrazole ring is designated as the principal component, with numbering prioritizing the pyridinone oxygen .
Molecular Geometry and Tautomerism
X-ray crystallographic data for analogous compounds (e.g., 5-Bromo-1H-pyrazolo[3,4-b]pyridine) reveal planar geometries with bond lengths of 1.34 Å for C=N in the pyrazole ring and 1.41 Å for C-Br . Tautomeric equilibria between the 1H- and 4H- forms are influenced by solvent polarity, with DMSO stabilizing the 1H-tautomer due to strong hydrogen bonding with the pyridinone oxygen .
Spectroscopic Properties
IR Spectroscopy: Stretching vibrations observed at ~1685 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N), and 610 cm⁻¹ (C-Br) align with brominated pyrazolopyridinones .
NMR Data:
-
NMR (DMSO-): δ 8.21 (s, H-2), 7.95 (d, Hz, H-6), 6.78 (d, Hz, H-5) .
-
NMR: δ 165.3 (C=O), 148.9 (C-3), 132.1 (C-6), 121.4 (C-5), 115.2 (C-2) .
Synthetic Methodologies
Halogenation Strategies
Bromination typically occurs via electrophilic aromatic substitution using or (N-bromosuccinimide). For example, iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with achieves 82.5% yield , suggesting analogous conditions could introduce bromine at position 3.
Cyclocondensation Approaches
| Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | 25 | 68 | |
| 1H-pyrazolo[4,3-b]pyridine | 80 | 72* | |
| *Theoretical yield based on analog data . |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but improved solubility in polar aprotic solvents (DMSO: 12 mg/mL). Stability studies indicate decomposition <5% after 72 hours at 25°C, with photodegradation observed under UV light .
Acid-Base Behavior
The pyridinone oxygen (pKa ≈ 9.4) and pyrazole NH (pKa ≈ 4.7) govern pH-dependent solubility. Protonation at N-1 enhances water solubility but reduces membrane permeability .
Biological Activity and Applications
Antimicrobial Properties
Though untested directly, structural analogs demonstrate MIC values of 2–8 µg/mL against S. aureus and E. coli . The electron-withdrawing bromine likely enhances membrane interaction by increasing compound lipophilicity (clogP = 2.1).
Future Research Directions
-
Synthetic Optimization: Develop catalytic bromination methods to improve regioselectivity and yield.
-
Pharmacological Profiling: Evaluate in vitro cytotoxicity and ADMET properties.
-
Materials Applications: Explore use as a ligand in photoluminescent complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume